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Compound of Interest

Compound Name: (R)-Lercanidipine

Cat. No.: B1674759 Get Quote

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of (R)-Lercanidipine, including its chemical

identity, pharmacological properties, and underlying mechanisms of action. This document is

intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Information
(R)-Lercanidipine is the (R)-enantiomer of the dihydropyridine calcium channel blocker,

Lercanidipine. While the antihypertensive effects of racemic Lercanidipine are primarily

attributed to the (S)-enantiomer, the (R)-isomer exhibits unique pharmacological activities that

are the subject of ongoing research.

Chemical Structure:
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CAS Numbers:

Compound CAS Number

(R)-Lercanidipine 185197-70-0

(R)-Lercanidipine Hydrochloride 187731-34-6

Molecular Formula: C₃₆H₄₁N₃O₆

Molecular Weight: 611.74 g/mol

Pharmacological Activity
(R)-Lercanidipine is a calcium channel blocker. While its affinity for L-type calcium channels is

significantly lower than that of its (S)-enantiomer, it displays notable activity at T-type calcium

channels. This interaction may contribute to the renal-protective effects observed with

Lercanidipine treatment.

Beyond its effects on calcium channels, research indicates that (R)-Lercanidipine possesses

anti-proliferative and anti-migratory effects on vascular smooth muscle cells (VSMCs). These

effects appear to be independent of L-type calcium channel blockade, suggesting alternative

mechanisms of action.

Quantitative Pharmacological Data
The following table summarizes key quantitative data regarding the pharmacological activity of

(R)-Lercanidipine.
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Parameter Value Cell Type/Model Reference

T/L-type Calcium

Channel Blockade

Ratio

1.15
Guinea-pig ventricular

myocytes
[1]

Inhibition of

Fibrinogen-Induced

Myocyte Migration

More pronounced

effect than (S)-

enantiomer

Arterial Myocytes

(Smooth Muscle

Cells)

[2]

Inhibition of

[³H]thymidine

Incorporation into

DNA

Most potent

enantiomer

Arterial Myocytes

(Smooth Muscle

Cells)

[2]

Experimental Protocols
Enantioselective Synthesis of (R)-Lercanidipine
A definitive, step-by-step protocol for the exclusive synthesis of (R)-Lercanidipine is not readily

available in a single public-domain source. However, the synthesis can be achieved through

the chiral resolution of a racemic mixture of a key intermediate, the dihydropyridine carboxylic

acid.

General Principle of Chiral Resolution:

Preparation of Racemic Dihydropyridine Acid: A racemic mixture of 2,6-dimethyl-5-

methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is synthesized.

Formation of Diastereomeric Salts: The racemic acid is reacted with a chiral resolving agent,

such as an enantiomerically pure amine (e.g., (S)-(-)-1-phenylethylamine), to form

diastereomeric salts.

Fractional Crystallization: The diastereomeric salts exhibit different solubilities, allowing for

their separation by fractional crystallization. The salt containing the desired (R)-

dihydropyridine acid is isolated.
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Liberation of the (R)-Enantiomer: The purified diastereomeric salt is treated with an acid to

liberate the enantiomerically pure (R)-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-

dihydropyridine-3-carboxylic acid.

Final Esterification: The resolved (R)-acid is then coupled with the side chain, 2-[(3,3-

diphenylpropyl)methylamino]-1,1-dimethylethyl alcohol, to yield (R)-Lercanidipine.

Measurement of T-type Calcium Channel Blockade
Methodology: Whole-cell patch-clamp electrophysiology is employed to measure the effect of

(R)-Lercanidipine on T-type calcium currents.

Cell Preparation: Guinea-pig ventricular myocytes are isolated.

Electrophysiological Recording:

Cells are patch-clamped in the whole-cell configuration.

The holding potential is set to -90 mV.

A two-step voltage protocol is applied to differentiate between L-type and T-type currents.

A step to -30 mV primarily elicits T-type currents, while a subsequent step to +20 mV

activates L-type currents.

Currents are recorded in the absence (control) and presence of varying concentrations of

(R)-Lercanidipine.

Data Analysis: The percentage of inhibition of the peak T-type current by (R)-Lercanidipine
is calculated and compared to the inhibition of the L-type current to determine the selectivity

ratio.[1]

Vascular Smooth Muscle Cell (VSMC) Proliferation
Assay
Methodology: The anti-proliferative effect of (R)-Lercanidipine on VSMCs is assessed by

measuring the incorporation of [³H]thymidine into newly synthesized DNA.

Cell Culture: Rat aortic smooth muscle cells are cultured in appropriate media.
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Treatment: Cells are treated with various concentrations of (R)-Lercanidipine in the

presence of a mitogen, such as fetal bovine serum (FBS) or platelet-derived growth factor

(PDGF).

[³H]thymidine Incorporation: [³H]thymidine is added to the cell cultures for a defined period.

Measurement: Cells are harvested, and the amount of incorporated radioactivity is measured

using a scintillation counter.

Data Analysis: The reduction in [³H]thymidine incorporation in treated cells compared to

control cells indicates the level of inhibition of cell proliferation.[2]

Signaling Pathways
The pharmacological effects of (R)-Lercanidipine are mediated through distinct signaling

pathways.

Calcium Channel Blockade
The primary and most well-understood mechanism of action for dihydropyridines is the

blockade of voltage-gated calcium channels. (R)-Lercanidipine shows a preference for T-type

over L-type channels.

(R)-Lercanidipine T-type Calcium Channel Blocks Ca²⁺ Influx Mediates Altered Vascular Tone
(Renal Vasculature)

 Modulates

Click to download full resolution via product page

Caption: (R)-Lercanidipine's blockade of T-type calcium channels.

Inhibition of VSMC Proliferation
The anti-proliferative effects of (R)-Lercanidipine on vascular smooth muscle cells are thought

to be mediated, at least in part, through the inhibition of the Ras-ERK and PI3K-Akt signaling

pathways.
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Caption: Inhibition of VSMC proliferation by (R)-Lercanidipine.
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Inhibition of VSMC Migration
The migration of vascular smooth muscle cells is a complex process involving cytoskeletal

rearrangements. The RhoA/ROCK pathway is a key regulator of this process. (R)-
Lercanidipine has been shown to inhibit VSMC migration, suggesting a potential interaction

with this pathway.
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Caption: Postulated inhibition of VSMC migration by (R)-Lercanidipine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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